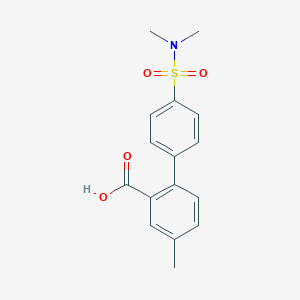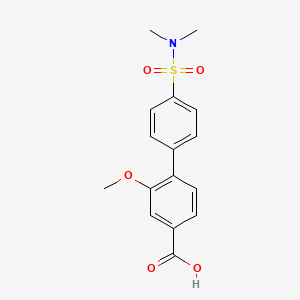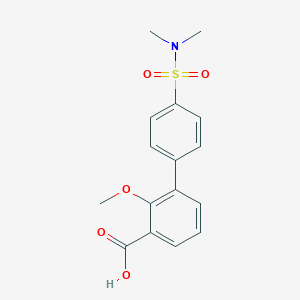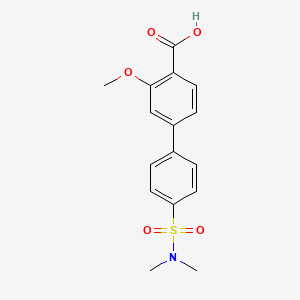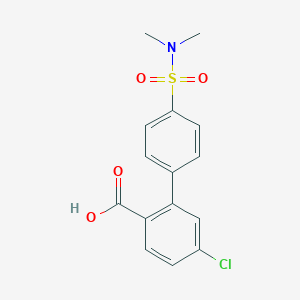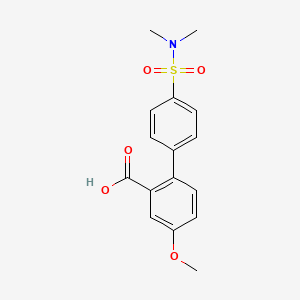
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (DMSPMBA) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 171°C and a molecular weight of 246.31 g/mol. DMSPMBA is soluble in water and other organic solvents, and is stable in air. It has a wide range of applications in areas such as organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used as a ligand in metal-catalyzed reactions and as a catalyst in the polymerization of olefins. 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals.
Mecanismo De Acción
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% acts as a nucleophilic reagent in a variety of reactions. It has been shown to react with aldehydes, ketones, and carboxylic acids to form esters, amides, and other derivatives. It has also been used as a catalyst in the polymerization of olefins.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been used in a variety of pharmaceutical and biotechnological applications, and has been shown to have some antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its high purity, which is typically in the range of 95-97%. It is also relatively easy to synthesize and is stable in air. The main limitation of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in scientific research. It could be used as a catalyst in the synthesis of other compounds, such as heterocyclic compounds and polymers. It could also be used as a ligand in metal-catalyzed reactions. In addition, it could be used as a pharmaceutical intermediate or as an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%.
Métodos De Síntesis
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-nitrobenzoic acid with dimethylsulfamoyl chloride in the presence of a base. The reaction is catalyzed by potassium carbonate and the product is purified by recrystallization. The overall yield of the reaction is typically in the range of 95-97%.
Propiedades
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(22-3)10-15(14)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJBGHXAEXNDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










